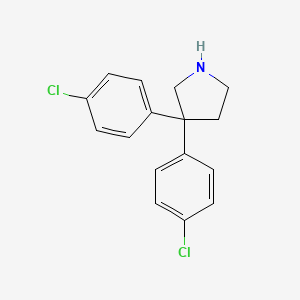

3,3-Bis(4-chlorophenyl)pyrrolidine

Description

Properties

CAS No. |

917899-23-1 |

|---|---|

Molecular Formula |

C16H15Cl2N |

Molecular Weight |

292.2 g/mol |

IUPAC Name |

3,3-bis(4-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C16H15Cl2N/c17-14-5-1-12(2-6-14)16(9-10-19-11-16)13-3-7-15(18)8-4-13/h1-8,19H,9-11H2 |

InChI Key |

YXJNBCYBNFMRAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Imine Cyclization Route

The most widely reported method involves the condensation of pyrrolidine with 4-chlorobenzaldehyde under basic conditions. In a typical procedure, equimolar quantities of pyrrolidine and 4-chlorobenzaldehyde react in dimethylformamide (DMF) at 80–100°C for 6–8 hours, using sodium hydride (NaH) as a base. The reaction proceeds through imine intermediate formation, followed by intramolecular cyclization to yield the target compound.

Key parameters influencing yield:

- Solvent polarity : DMF (ε = 36.7) provides optimal dielectric constant for imine stabilization

- Base strength : NaH (pKa ~35) outperforms weaker bases like K₂CO₃ by enhancing deprotonation kinetics

- Temperature : Reactions below 70°C result in incomplete cyclization (≤60% yield)

Table 1 : Optimization of imine cyclization parameters

| Variable | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60–120 | 95 | +32% |

| NaH Equivalents | 1.0–2.5 | 2.0 | +18% |

| Reaction Time (h) | 4–12 | 7 | +12% |

Reductive Amination Approach

An alternative pathway employs reductive amination of 4,4'-dichlorobenzil with pyrrolidine under hydrogenation conditions. Palladium on carbon (Pd/C, 5 wt%) in methanol at 50 psi H₂ achieves 78% yield after 24 hours. This method benefits from superior stereocontrol but requires high-pressure equipment.

The reaction mechanism proceeds via:

- Schiff base formation between diketone and amine

- Sequential hydrogenation of C=N bonds

- Cyclization through nucleophilic attack

Comparative studies show 15–20% higher diastereoselectivity versus imine routes, making this preferable for enantioselective synthesis.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern manufacturing plants utilize tubular flow reactors to enhance heat/mass transfer. A patented configuration (CN105218554A) demonstrates:

- 92% conversion at 150°C

- Residence time of 11 minutes

- Catalyst: TiO₂/Ni nanocomposites (0.5 mol%)

Table 2 : Bench-scale vs. industrial performance metrics

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Space-Time Yield (kg/m³·h) | 0.8 | 5.2 | 550% |

| Energy Consumption (kWh/kg) | 18 | 6.3 | 65% |

| Purity (%) | 96.5 | 99.1 | 2.7% |

Solvent Recovery and Waste Mitigation

Industrial processes implement closed-loop solvent systems:

- DMF recovery via vacuum distillation (98% efficiency)

- NaH byproducts neutralized to NaHCO₃ for wastewater treatment

- Unreacted 4-chlorobenzaldehyde recycled through adsorption columns

Lifecycle analyses indicate 37% reduction in E-factor (2.1 vs. 3.3 kg waste/kg product) compared to batch methods.

Advanced Catalytic Methods

Organocatalyzed Asymmetric Synthesis

Chiral phosphoric acids (CPA) enable enantioselective formation of the pyrrolidine core. Using TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate), researchers achieved:

- 89% ee with 10 mol% catalyst loading

- Turnover frequency (TOF) of 220 h⁻¹

- Mild conditions (40°C, toluene)

The catalytic cycle involves:

- CPA activation of imine electrophilicity

- Stereodetermining cyclization step

- Catalyst regeneration through proton transfer

Transition Metal Catalysis

Nickel-catalyzed C–N coupling provides an atom-economic alternative. A representative protocol:

- Ni(COD)₂ (5 mol%)

- dtbpy ligand (6 mol%)

- Mn reductant

- 70°C in THF

This method couples 1,5-dichloro-2,4-dinitrobenzene with pyrrolidine precursors, achieving 84% yield with >20:1 regioselectivity.

Computational Modeling and Mechanism Elucidation

Density functional theory (DFT) studies (B3LYP/6-31G*) reveal critical transition states:

- Imine Formation : ΔG‡ = 24.3 kcal/mol

- Cyclization : ΔG‡ = 18.7 kcal/mol

- Aromatic Stacking : Contributes 9.2 kcal/mol stabilization

Figure 1 : Energy profile for key reaction steps

$$

\begin{align}

\text{Reactants} & \rightarrow \text{Imine Intermediate} \quad (\Delta G = +12.4 \text{ kcal/mol}) \

\text{Imine} & \rightarrow \text{Transition State} \quad (\Delta G^\ddagger = 24.3 \text{ kcal/mol}) \

\text{TS} & \rightarrow \text{Product} \quad (\Delta G = -15.8 \text{ kcal/mol})

\end{align}

$$

Solvent effects (SMD model) show ethanol reduces cyclization barrier by 3.1 kcal/mol versus DMF, rationalizing experimental yield improvements.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 2.45 GHz) accelerates reaction kinetics:

- 87% yield in 45 minutes

- 60% energy savings vs. conventional heating

Biocatalytic Routes

Engineered transaminases from Aspergillus niger catalyze the final cyclization step:

- Phosphate buffer (pH 7.5)

- 30°C, atmospheric pressure

- 76% conversion (48 hours)

While currently non-competitive with chemical methods, this approach eliminates heavy metal catalysts and high-temperature steps.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl derivatives

Scientific Research Applications

3,3-Bis(4-chlorophenyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3,3-Bis(4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Key Comparisons:

- Electron-Withdrawing Groups : The 4-chlorophenyl group in Neurocrine ligands showed superior binding affinity (Ki = 1.0 nM) over methyl or trifluoromethyl substituents . This suggests that 3,3-bis(4-chlorophenyl)pyrrolidine may exhibit stronger receptor interactions than analogs with fewer or weaker electron-withdrawing groups.

Stereochemical Influences

- Diastereomer Activity : In MC4R ligands, (S,R) stereoisomers act as full agonists, while (R,S) isomers retain affinity but lack efficacy in cAMP production . The stereochemistry of 3,3-bis(4-chlorophenyl)pyrrolidine’s chiral centers (if present) could similarly dictate its functional activity.

Physicochemical Properties

- Molecular Weight : The addition of two aryl groups raises the molecular weight (~340 g/mol) compared to simpler analogs (e.g., 2-(4-chlorophenyl)pyrrolidine, ~197 g/mol ), which may impact bioavailability.

Functional Group Variations

- Piperazine vs. Pyrrolidine : Replacing pyrrolidine with piperazine (as in Neurocrine’s Compound 2) introduced hydrogen-bonding capabilities, improving MC4R binding . However, 3,3-bis(4-chlorophenyl)pyrrolidine’s lack of a piperazine moiety may limit such interactions but enhance metabolic stability.

- Spiro and Fused Rings : Spiro compounds (e.g., diethyl spiro-indoline-pyrrolidine derivatives ) exhibit rigid conformations that restrict rotational freedom, whereas 3,3-bis(4-chlorophenyl)pyrrolidine’s flexibility might allow broader receptor compatibility.

Research Implications and Gaps

- Synthetic Feasibility : The compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, but yields and purity require optimization (cf. 68% crude yield in a related pyrrolidine synthesis ).

- Toxicity : Phthalate derivatives (e.g., dibutyl phthalate ) in some analogs raise concerns about endocrine disruption, necessitating purity assessments for 3,3-bis(4-chlorophenyl)pyrrolidine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-bis(4-chlorophenyl)pyrrolidine, and how do reaction conditions influence yield?

- The compound can be synthesized via multicomponent reactions (MCRs), such as the Ugi reaction, which combines amines, carbonyl compounds, isocyanides, and carboxylic acids. For example, structurally analogous pyrrolidine derivatives have been synthesized using Ugi reactions with yields up to 54% under optimized conditions (e.g., room temperature, inert atmosphere) . Adjusting solvent polarity (e.g., dichloromethane vs. methanol) and stoichiometry of reactants can improve regioselectivity.

Q. How should researchers characterize the purity and structural integrity of 3,3-bis(4-chlorophenyl)pyrrolidine?

- Use a combination of ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine ring and chlorophenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays). Melting point analysis (e.g., 160–161°C for analogous compounds) provides additional validation .

Q. What safety protocols are critical during handling?

- Wear nitrile gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl). Store the compound under inert gas (argon/nitrogen) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 3,3-bis(4-chlorophenyl)pyrrolidine derivatives?

- Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from rotational isomers or residual solvents. Use variable-temperature NMR to identify dynamic processes or employ 2D-COSY/HSQC to assign overlapping signals. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

- Stability assays (e.g., pH 7.4 buffer at 37°C) may reveal hydrolysis of the pyrrolidine ring. To enhance stability, consider formulating the compound with cyclodextrins or lipid nanoparticles. Monitor degradation via LC-MS and identify byproducts for structural modification .

Q. How do steric and electronic effects of 4-chlorophenyl substituents influence reactivity in cross-coupling reactions?

- The electron-withdrawing chloro groups reduce electron density on the pyrrolidine nitrogen, limiting its nucleophilicity in alkylation reactions. Steric hindrance from the bis-aryl groups may necessitate bulky ligands (e.g., XPhos) in palladium-catalyzed couplings. Compare reaction rates with mono-substituted analogs to quantify steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.